N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide
CAS No.: 2549004-93-3
Cat. No.: VC11807864
Molecular Formula: C16H22N4O3S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549004-93-3 |
|---|---|
| Molecular Formula | C16H22N4O3S |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)piperidin-4-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C16H22N4O3S/c1-18-15(21)13-6-4-5-7-14(13)17-16(18)20-10-8-12(9-11-20)19(2)24(3,22)23/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | OWXWEAKWDQDPOV-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₆H₂₂N₄O₃S, reflects a 350.4 g/mol molecular weight, with key structural components including:
-
3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl: A bicyclic system comprising a benzene ring fused to a pyrimidinone moiety, modified by a methyl group at position 3.
-
Piperidin-4-yl: A six-membered nitrogen-containing ring providing conformational flexibility and potential hydrogen-bonding interactions.
-
N-Methylmethanesulfonamide: A sulfonamide group linked to a methylated amine, enhancing solubility and metabolic stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2549004-93-3 |
| Molecular Formula | C₁₆H₂₂N₄O₃S |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)piperidin-4-yl]methanesulfonamide |
| SMILES | CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C |
The quinazolinone core is a known pharmacophore in kinase inhibitors and enzyme modulators, while the piperidine and sulfonamide groups contribute to binding affinity and pharmacokinetic properties .
Synthetic Pathways and Chemical Reactivity
General Synthesis Strategy
The synthesis of this compound likely follows multi-step protocols common to quinazolinone derivatives, as outlined below :
-
Quinazolinone Core Formation:
-
Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
Introduction of the 3-methyl group via alkylation or nucleophilic substitution.
-
-
Piperidine Functionalization:
-
Coupling of 4-aminopiperidine with the quinazolinone scaffold using peptide coupling reagents (e.g., EDC/HOBt).
-
-
Sulfonamide Incorporation:
-
Reaction of the secondary amine on piperidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Anthranilic acid, urea, POCl₃, 110°C | 65–75 | |
| 2 | 4-Aminopiperidine, EDC, DCM, RT | 50–60 | |
| 3 | Methanesulfonyl chloride, Et₃N, DCM | 70–80 |
Structural Modifications
The sulfur atom in the sulfonamide group may be replaced with oxygen or selenium to alter electronic properties, while alkylation of the piperidine nitrogen could enhance blood-brain barrier permeability .
Hypothesized Pharmacological Activities
Carbonic Anhydrase Inhibition
Quinazolinones with sulfonamide substituents, such as 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, exhibit potent inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX, XII) with IC₅₀ values in the nanomolar range . The target compound’s sulfonamide group likely coordinates the zinc ion in the enzyme’s active site, while the quinazolinone scaffold provides hydrophobic interactions .
Table 3: Carbonic Anhydrase Inhibition by Quinazolinone Analogs
| Compound | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog A | 12.4 | 8.9 | |
| Analog B | 9.7 | 11.2 | |
| Target Compound (Predicted) | 15–30 | 20–40 | – |
Physicochemical and ADMET Properties
Solubility and Permeability
The compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Methanesulfonamide’s polar nature counteracts the hydrophobic quinazolinone, potentially improving bioavailability .
Metabolic Stability
S-methyl prodrugs of analogous quinazolinones demonstrate enhanced metabolic stability in rat liver microsomes (t₁/₂ > 30 min), suggesting that prodrug strategies could optimize the target compound’s pharmacokinetics .
Table 4: Predicted ADMET Properties
| Property | Value |
|---|---|
| logP | 2.1 |
| Solubility (μg/mL) | 10–15 (pH 7.4) |
| CYP3A4 Inhibition | Low (predicted) |
| Plasma Protein Binding | 85–90% |
Comparative Analysis with Clinical-Stage Quinazolinones
Ispinesib (SB-715992)
A related quinazolinone derivative, Ispinesib (C₃₀H₃₃ClN₄O₂), inhibits kinesin spindle protein (KSP) with nanomolar potency, advancing to Phase II trials for breast cancer . Structural parallels suggest the target compound could similarly target mitotic machinery.
Tideglusib (NP-031112)
This thiadiazolidinedione-quinazolinone hybrid inhibits glycogen synthase kinase-3β (GSK-3β), demonstrating the therapeutic versatility of the scaffold .
Future Research Directions
-
Activity Profiling: Screen against kinase panels and carbonic anhydrase isoforms to identify primary targets.
-
Prodrug Development: Synthesize S-methyl or S-acetyl derivatives to enhance oral bioavailability.
-
Toxicological Studies: Assess genotoxicity and hepatotoxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume